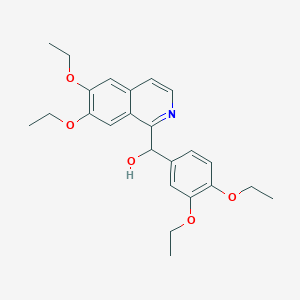
(6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol is a complex organic compound with the molecular formula C24H29NO4 This compound is characterized by the presence of both isoquinoline and phenyl groups, each substituted with ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol typically involves the reaction of 2-(3,4-diethoxyphenyl)ethan-1-amine with appropriate reagents to form the isoquinoline ring. One common method involves the use of polyphosphoric acid (PPA) as a catalyst to facilitate the cyclization reaction . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the isoquinoline ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol: Similar in structure but with methoxy groups instead of ethoxy groups.
Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-: Another compound with a similar core structure but different substituents.
Uniqueness
(6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol is unique due to its specific ethoxy substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility and binding affinity to certain targets compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C24H29NO5 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
(6,7-diethoxyisoquinolin-1-yl)-(3,4-diethoxyphenyl)methanol |
InChI |
InChI=1S/C24H29NO5/c1-5-27-19-10-9-17(14-20(19)28-6-2)24(26)23-18-15-22(30-8-4)21(29-7-3)13-16(18)11-12-25-23/h9-15,24,26H,5-8H2,1-4H3 |
Clave InChI |
DFWNJBXBFKGPNE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OCC)OCC)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one](/img/structure/B13445016.png)

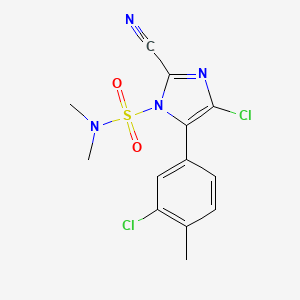
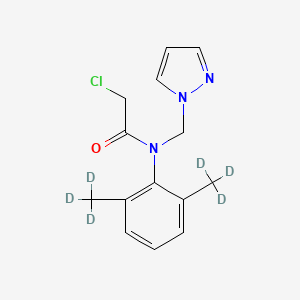
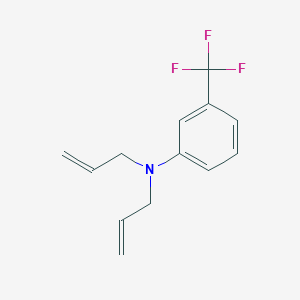
![[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate](/img/structure/B13445038.png)
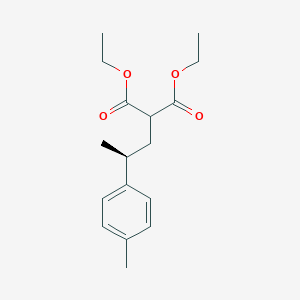
![N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine](/img/structure/B13445042.png)
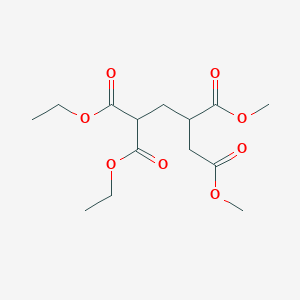
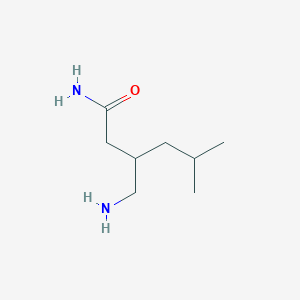


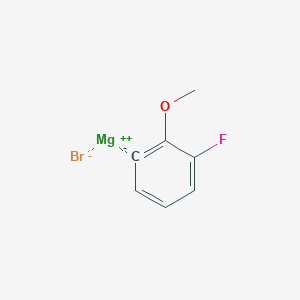
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
